![molecular formula C18H14Cl2N4O3 B11687700 4-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11687700.png)
4-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation reaction between 2,4-dichloro-5-nitrobenzaldehyde and 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential anticancer properties, as it can inhibit the proliferation of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to changes in cellular processes.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- 4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of 4-[(E)-[(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its specific structural features, such as the presence of both nitrophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14Cl2N4O3 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4-[(2,4-dichloro-5-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-11-17(18(25)23(22(11)2)13-6-4-3-5-7-13)21-10-12-8-16(24(26)27)15(20)9-14(12)19/h3-10H,1-2H3 |
InChI Key |
YNVVFSWJWIEJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)

![methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11687624.png)
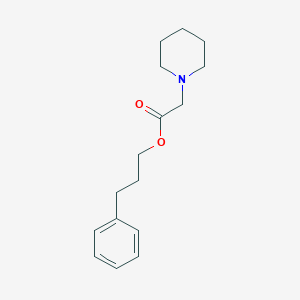
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11687626.png)
![4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide](/img/structure/B11687638.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687647.png)
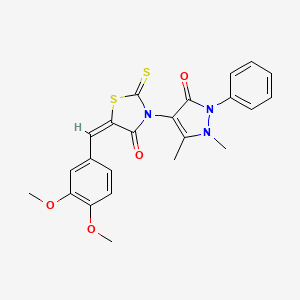
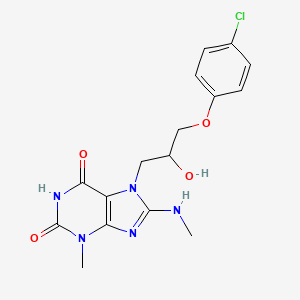
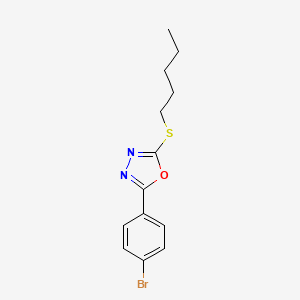
![5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one](/img/structure/B11687679.png)
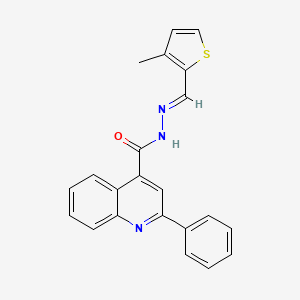
![5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687707.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687709.png)
